molecular formula C15H17NO3S B12596899 Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- CAS No. 915372-74-6

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl-

Katalognummer: B12596899
CAS-Nummer: 915372-74-6
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: CUYNSWZWLADMGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is a chemical compound with the molecular formula C13H13NO3S. This compound is known for its unique structural properties, which include a benzenesulfonamide group attached to a hydroxy-methylphenyl ring. It is used in various scientific research applications due to its chemical reactivity and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- typically involves the reaction of benzenesulfonyl chloride with 2-hydroxy-5-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common to achieve the desired quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-hydroxy-5-methylphenyl)benzenesulfonamide
  • N-(2-hydroxy-1-phenylethyl)benzenesulfonamide
  • N-(2-hydroxy-5-nitrophenyl)benzenesulfonamide

Uniqueness

Benzenesulfonamide, N-(2-hydroxy-5-methylphenyl)-2,5-dimethyl- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methyl groups on the phenyl ring enhances its ability to participate in various chemical reactions and interact with biological targets .

Eigenschaften

CAS-Nummer

915372-74-6

Molekularformel

C15H17NO3S

Molekulargewicht

291.4 g/mol

IUPAC-Name

N-(2-hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c1-10-5-7-14(17)13(8-10)16-20(18,19)15-9-11(2)4-6-12(15)3/h4-9,16-17H,1-3H3

InChI-Schlüssel

CUYNSWZWLADMGM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=C(C=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.